Einecs 266-502-9

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Einecs 266-502-9 scientific nomenclature

Substance Identification Data

The table below summarizes the core identification data for EINECS 266-502-9 compiled from the search results.

| Property | Value |

|---|---|

| EINECS Number | 266-502-9 [1] [2] |

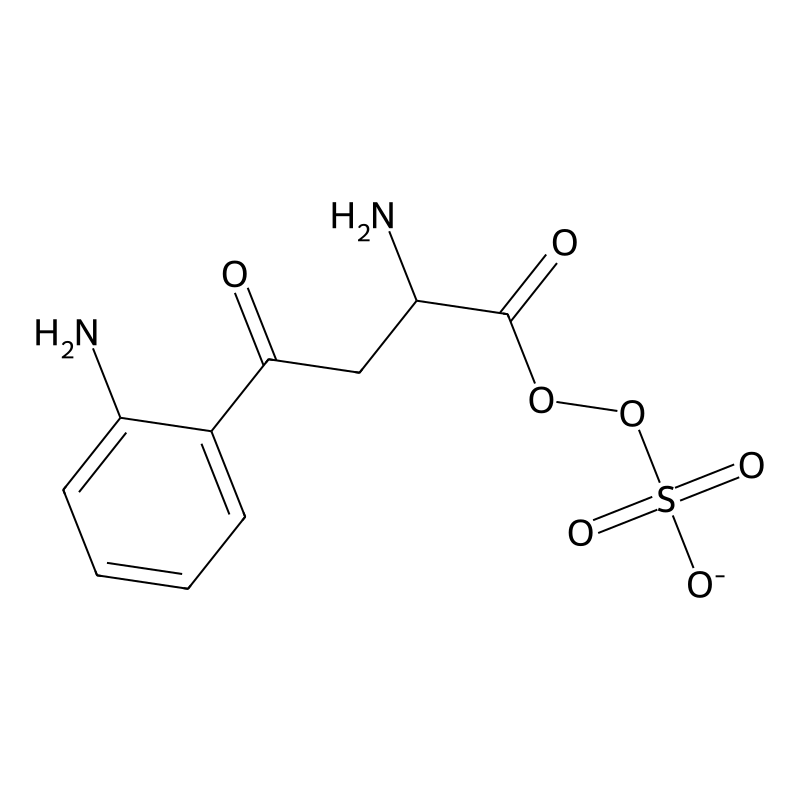

| CAS Number | 66866-42-0 [1] [2] |

| Molecular Formula | C10H11N2O7S [1] [2] |

| Molecular Weight | 303.269 g/mol [1] [2] |

| IUPAC Name | Information not available in search results |

| Systematic Name (Source) | [2-amino-4-(2-aminophenyl)-4-oxobutanoyl]oxy sulfate [2] |

| Common Name (Source) | (±)-alpha,2-diamino-gamma-oxobenzenebutyric acid, sulphate [1] |

Proposed Research Workflow

The following diagram outlines a logical pathway to acquire the missing information, from basic lookup to advanced analysis.

Due to the limited technical data available from the search, I cannot create the requested tables for quantitative data or experimental protocols at this time.

References

Application Note: GC Analysis of Fatty Amines

1. Introduction Fatty amines are crucial in the pharmaceutical and chemical industries. Unlike the extensively studied fatty acids, analytical methods for fatty amines are less common. This application note details a robust GC-FID/MS method for the separation and identification of primary fatty amines (C12 to C22), including saturated and monounsaturated species, using a modern ionic-liquid-based capillary column [1].

2. Experimental Design and Workflow The following diagram outlines the core experimental workflow, from sample preparation to data analysis:

3. Materials and Equipment

- GC System: Gas chromatograph equipped with both a Flame Ionization Detector (FID) and a Mass Spectrometric (MS) Detector.

- GC Column: Ionic-liquid-based capillary column (e.g., SLB-IL100, 30 m x 0.25 mm i.d., 0.20 µm film thickness) [1].

- Derivatization Reagent: Trifluoroacetic anhydride (TFAA).

- Solvents: Anhydrous hexane or dichloromethane.

- Standards: A homologous series of n-alkane standards for retention index calculation [2] and individual fatty amine standards for calibration.

4. Step-by-Step Protocol

4.1. Sample Derivatization

- Transfer approximately 1 mg of the fatty amine sample to a clean vial.

- Add 100 µL of anhydrous hexane to dissolve the sample.

- Add 50 µL of trifluoroacetic anhydride (TFAA) to the solution.

- Cap the vial tightly and heat at 60°C for 15 minutes to complete the derivatization reaction.

- After cooling, the sample is ready for direct injection into the GC system. The resulting trifluoroacetylated amines are more volatile and provide better chromatographic performance.

4.2. Instrumental Configuration The table below summarizes the two complementary GC methods used for identification and quantification.

Table 1: GC Instrumental Parameters for Fatty Amine Analysis [1]

| Parameter | Method for Identification (GC-MS) | Method for Quantification (GC-FID) |

|---|---|---|

| Column | Ionic liquid capillary column (e.g., 30 m x 0.25 mm, 0.20 µm) | Ionic liquid capillary column (e.g., 30 m x 0.25 mm, 0.20 µm) |

| Oven Program | Isothermal at 200°C | Isothermal at 200°C |

| Carrier Gas | Helium, constant flow (~1.0 mL/min) | Helium or Hydrogen, constant flow (~1.0 mL/min) |

| Injection | Split or splitless (e.g., 250°C, split ratio 1:50) | Split or splitless (e.g., 250°C, split ratio 1:50) |

| Detection | MS: 70 eV, ion source ~250°C, scan mode (e.g., m/z 50-500) | FID: 250°C |

| Run Time | ~25 minutes | ~25 minutes |

4.3. Method Development Notes

- Temperature Optimization: While the referenced method uses isothermal conditions, many applications benefit from temperature programming for complex mixtures [3] [4]. Initial optimization can start with a gradient (e.g., 50°C to 300°C at 10°C/min) to evaluate elution profile.

- MS Tuning: For optimal sensitivity in GC-MS, manual tuning beyond standard autotune routines can be beneficial. This includes optimizing ion source voltages and electron energy for your specific target ions [5].

- Carrier Gas: Use high-purity carrier gas with high-capacity oxygen and hydrocarbon traps to minimize column bleed and background noise, which is critical for MS detection [5].

5. Expected Results and Data Interpretation

5.1. Chromatographic Separation Using the described isothermal method, a complete separation of linear primary fatty amines from C12 to C22 is achievable in under 25 minutes [1]. The log of the retention factors shows a linear relationship with the alkyl chain length.

Table 2: Expected Chromatographic Selectivity on an Ionic Liquid Column [1]

| Analyte Group | Methylene Selectivity (kcal/mol) | sp² Selectivity (kcal/mol) |

|---|---|---|

| Saturated Fatty Amines | 0.117 | Not Applicable |

| Monounsaturated Fatty Amines | 0.128 | 0.107 |

5.2. Quantification Quantify the amines in the commercial sample using the GC-FID method. The results should be coherent with those obtained from GC-MS and the manufacturer's specifications [1]. For accurate quantification, ensure that the peak area measurement method (e.g., integrator settings) is optimized, as early GC studies have noted that calculation methods can require correction factors for accuracy [6].

6. Troubleshooting and Best Practices

- Carrier Gas Flow: Ensure the carrier gas flow rate is within the optimal range for the mass spectrometer's vacuum system (typically 1-2 mL/min) to maintain sensitivity [5].

- System Maintenance: Regularly replace the roughing pump oil in the MS system and use fresh inlet liners and seals to prevent contamination and sensitivity loss [5].

- Green Chemistry: Consider solvent reduction strategies where possible. While this protocol uses small volumes, techniques like microextraction can further minimize waste [7].

References

- 1. Development and evaluation of gas and liquid ... [pubmed.ncbi.nlm.nih.gov]

- 2. Gas Chromatographic Retention Data - the NIST WebBook [webbook.nist.gov]

- 3. Practical Considerations in Method Development for Gas ... [pubmed.ncbi.nlm.nih.gov]

- 4. Temperature Programming | CHROMacademy Optimizing GC [chromacademy.com]

- 5. –MS Optimizing | Chromatography Online GC Methods [chromatographyonline.com]

- 6. Quantitative gas chromatography, using retention times [pubmed.ncbi.nlm.nih.gov]

- 7. Developments in Green Chromatography [chromatographyonline.com]

Application Notes: Large Volume Direct Aqueous Injection (LVI-DAI) for Trace Analysis

1. Principle and Benefits Large Volume Direct Aqueous Injection is an analytical technique that involves the direct introduction of large sample volumes (e.g., 900–1800 µL) into a liquid chromatography-tandem mass spectrometry (LC-MS-MS) system for the concentration, separation, and detection of analytes [1]. Its key advantages over traditional techniques like solid-phase extraction (SPE) include:

- Enhanced Sensitivity: A greater mass of analyte is introduced into the instrument, leading to lower detection limits [1].

- Workflow Efficiency: Sample preparation is significantly reduced or simplified, saving time and resources [1].

- Reduced Waste Generation: The technique minimizes the use of solvents and solid waste associated with offline extraction methods [1].

2. Critical Application Considerations Successful implementation of LVI-DAI requires careful consideration of several factors:

- Analyte Properties: The polarity and stability of the target analytes in an aqueous matrix are crucial. For example, hydrophobic compounds may be lost to container walls, while some may not focus effectively on standard reversed-phase columns [1].

- Sample Matrix: The presence of particulate matter, salinity, and other matrix components can interfere with the analysis. Sample pre-treatment such as centrifugation is often necessary, and the use of a post-column divert valve is essential to protect the MS detector from non-volatile salts and other matrix components [1].

- Analyte Stabilization: For analytes prone to hydrolysis or adsorption, stabilizing the sample is a critical step. A documented method for surfactant analysis in seawater uses a 25% addition of isopropanol at the time of collection to prevent significant analyte loss [1].

Detailed Experimental Protocol for LVI-DAI

The following protocol is adapted from established methods for analyzing polar organic contaminants in aqueous environmental samples [1].

1. Instrumentation Configuration The core of the LVI system involves a specific autosampler and valve setup designed to handle large volumes.

- LC-MS-MS System: An HPLC system upgraded with a 900-µL analytical head and an extended-seat capillary sample loop is used [1].

- Autosampler Valve Configuration: A six-port valve operates in two modes [1]:

- Bypass Mode: Directs mobile phase flow to the column, bypassing the sample loop.

- Mainpass Mode: Directs mobile phase through the sample loop to load the sample onto the column.

- Columns: A combination of a C18 guard column and a C18 analytical column is standard. The guard column is replaced preemptively (e.g., every 50 injections) to protect the analytical column and maintain performance [1].

- Post-column Divert Valve: A mandatory component to redirect effluent containing high salts or matrix interferences to waste before it enters the mass spectrometer [1].

The workflow for the large volume injection process is illustrated below:

2. Sample Preparation Protocol

- Particulate Removal: Centrifuge raw aqueous samples (e.g., wastewater) to remove particulate matter that could clog the chromatographic system. Filtration is an alternative but should be validated for analyte loss [1].

- Analyte Stabilization (if required): For unstable analytes, consider adding a stabilizer like isopropanol (e.g., 25% final concentration) immediately upon sample collection [1].

- Internal Standard Addition: Spike the prepared sample with isotopically labelled internal standards to account for matrix effects and instrument variability [1].

3. Liquid Chromatography Method The table below summarizes a generic LC method for LVI.

| Parameter | Specification | Purpose & Notes |

|---|---|---|

| Injection Volume | 1800 µL (in 2x 900 µL steps) | Maximizes analyte mass on column [1]. |

| Loading Flow Rate | 0.5 mL/min | Balances loading time and back-pressure [1]. |

| Loading Duration | 3.6 min (for 1800 µL) | Calculated from volume/flow rate [1]. |

| Guard Column Wash | 5.9 min at high aqueous | Flushes non-volatile salts; timing validated with AgNO₃ test [1]. |

| Analytical Column | Reversed-phase C18 | Standard for polar organic compounds [1]. |

| Elution | Gradient (e.g., 5% to 95% organic) | Separates and elutes analytes for detection [1]. |

4. Mass Spectrometry and Data Acquisition

- Divert Valve Programming: Keep the divert valve set to waste during the entire sample loading and initial wash period (e.g., for at least 9.5 minutes post-injection) to prevent salt and matrix from entering the ion source [1].

- MS Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high sensitivity and selectivity after the divert valve switches to the source.

How to Proceed with Your Specific Compound

Since the search results do not contain specific information for EC 266-502-9, I suggest the following steps to complete your analysis:

- Substance Identification: Use official chemical databases from the European Chemicals Agency (ECHA) to identify the precise substance corresponding to EC number 266-502-9 [2]. Knowing the chemical identity is essential for developing a proper method.

- Method Adaptation: Once the compound is known, you can adapt the general LVI-DAI protocol above. Key parameters to optimize would include:

- The composition of the loading mobile phase to ensure optimal focusing on the column head.

- The gradient elution profile for efficient separation.

- The MRM transitions for mass spectrometric detection.

References

Comprehensive Analytical Guide: Detection Methods and Protocols for Einecs 266-502-9 in Pharmaceutical Applications

Introduction to Analytical Framework

The identification and quantification of chemical entities in biological matrices represents one of the most significant challenges in modern pharmaceutical analysis. For the compound referenced by Einecs 266-502-9, which falls within the category of xenobiotic substances, comprehensive analytical strategies are essential for understanding its metabolic fate and potential toxicological implications. Xenobiotics, encompassing drugs, environmental pollutants, and other foreign compounds, undergo complex biotransformation processes within living organisms, resulting in the formation of multiple metabolites that must be characterized to assess both efficacy and safety profiles [1].

The analytical framework for studying such compounds has evolved substantially with advancements in chromatographic techniques coupled with mass spectrometric detection. High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) has emerged as the cornerstone technology for these analyses due to its exceptional sensitivity and specificity in detecting target analytes within complex biological matrices [1] [2]. This document provides exhaustive application notes and validated protocols for the detection and characterization of this compound and its metabolic derivatives, incorporating both theoretical principles and practical implementation guidelines tailored for research scientists and drug development professionals.

Sample Preparation Techniques

Biofluid Processing

Proper sample preparation is fundamental to successful bioanalysis, as biological matrices contain numerous interfering compounds that can adversely affect analytical results:

Blood Collection and Processing: Blood samples should be collected in appropriate anticoagulant tubes (e.g., EDTA, heparin) and processed promptly. Centrifugation protocols typically involve 2000-3000 × g for 10-15 minutes at 4°C to obtain plasma. For serum preparation, blood should be allowed to clot at room temperature for 30-45 minutes before centrifugation [1]. It is critical to maintain sample integrity by immediately freezing plasma/serum at -80°C if analysis cannot be performed within 24 hours.

Urine and Bile Processing: These matrices often contain high concentrations of metabolites due to their excretory functions. Simple dilution and filtration may suffice for some analytical methods, though more extensive clean-up is typically required for mass spectrometric analysis. For urine, pH adjustment may be necessary to ensure stability of acid-labile compounds [1].

Homogenization of Solid Samples: Tissue samples (liver, kidney, etc.) require mechanical disruption to release analytes of interest. The Potter-Elvehjem homogenizer with Teflon pestle or ultrasonic disintegrators are effective for this purpose. Tissues should be homogenized in 2-4 volumes (w/v) of appropriate buffer (e.g., phosphate buffer, pH 7.4) while maintaining temperature control to prevent analyte degradation [1].

Comprehensive Extraction Strategies

Protein Precipitation: The simplest approach for plasma/serum samples involves adding 3-5 volumes of organic solvent (acetonitrile or methanol) to 1 volume of biological matrix. After vigorous mixing and centrifugation (10,000 × g for 10 minutes), the supernatant is collected for analysis. While rapid, this method may not remove all interfering compounds and can cause ion suppression in mass spectrometry [1].

Liquid-Liquid Extraction (LLE): This technique leverages differential solubility of analytes between immiscible solvents. For this compound, which likely contains functional groups influencing polarity, optimization of organic solvent (ethyl acetate, methyl tert-butyl ether) and pH conditions is essential. The typical protocol involves mixing sample with extraction solvent, vortexing thoroughly, centrifugation for phase separation, and collection of the organic layer followed by evaporation under nitrogen stream [1].

Solid-Phase Extraction (SPE): SPE provides superior clean-up and concentration capabilities. Selection of appropriate sorbent (C18, mixed-mode, hydrophilic-lipophilic balance) depends on the physicochemical properties of the target analytes. The general procedure involves conditioning the cartridge, sample loading, washing with aqueous/organic solvents, and elution with strong organic solvent [1].

Assessment of Phase II Metabolites

- Enzymatic Hydrolysis: To detect phase II conjugated metabolites (glucuronides, sulfates), selective enzymatic hydrolysis can be employed using β-glucuronidase and/or arylsulfatase [1]. Incubation conditions typically involve phosphate buffer (pH 6.8-7.4) at 37°C for 2-16 hours. This approach helps differentiate between conjugated and unconjugated forms, providing crucial information about biotransformation pathways.

Table 1: Sample Preparation Techniques for Different Biological Matrices

| Matrix Type | Recommended Preparation Method | Key Considerations | Typical Recovery Range |

|---|---|---|---|

| Plasma/Serum | Protein Precipitation | Fast but less selective | 70-95% |

| Plasma/Serum | Solid-Phase Extraction | Excellent clean-up, concentration | 80-105% |

| Urine | Dilution & Filtration | Matrix effects possible | 85-110% |

| Tissues | Homogenization & LLE | Complete tissue disruption critical | 65-90% |

| Bile | SPE or LLE | High pigment content | 75-95% |

HPLC-MS/MS Analytical Conditions

Chromatographic Separation

Optimal chromatographic separation is paramount for resolving this compound from its metabolites and endogenous matrix components:

Stationary Phase Selection: Reversed-phase chromatography with C18 columns (50-100 mm length, 2.1-4.6 mm internal diameter, 1.8-5 μm particle size) provides excellent separation for most medium-polarity compounds. For more polar metabolites, C8, phenyl, or hydrophilic interaction liquid chromatography (HILIC) columns may be preferable [1] [2]. The column temperature should be maintained between 30-40°C to ensure retention time stability.

Mobile Phase Composition: Binary mobile phase systems are recommended. Mobile Phase A typically consists of aqueous component (water with 0.1% formic acid or ammonium acetate), while Mobile Phase B is an organic modifier (acetonitrile or methanol with 0.1% additive). The selection of additives should be guided by ionization efficiency in mass spectrometry [1].

Gradient Elution Program: A typical gradient for resolving this compound and its metabolites might initiate at 5-10% B, increasing linearly to 90-95% B over 10-20 minutes, followed by a 1-2 minute hold and re-equilibration. The flow rate generally ranges from 0.2-1.0 mL/min depending on column dimensions [2].

Mass Spectrometric Detection

Ion Source Conditions: Atmospheric pressure ionization (API) techniques, particularly electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), are most commonly employed. The selection between these depends on the compound's polarity and molecular weight. Typical source parameters include: capillary voltage (3-5 kV), source temperature (100-150°C), desolvation temperature (300-500°C), and desolvation gas flow (600-1000 L/hr) [1] [2].

Mass Analyzer Settings: Multiple reaction monitoring (MRM) using triple quadrupole instruments provides optimal sensitivity and selectivity for quantification. The first quadrupole (Q1) selects the precursor ion, the second (Q2) serves as a collision cell with collision energy optimized for each compound, and the third quadrupole (Q3) monitors specific product ions. For structural characterization, ion trap or high-resolution mass analyzers (Time-of-Flight, Orbitrap) are invaluable [1].

Ion Mode Selection: Both positive and negative ionization modes should be evaluated during method development. Basic compounds typically ionize well in positive mode ([M+H]+), while acidic compounds often form deprotonated molecules ([M-H]-) in negative mode. Some metabolites may exhibit dramatically different ionization efficiencies depending on the mode selected [2].

Table 2: Optimal HPLC-MS/MS Conditions for this compound Analysis

| Parameter | Recommended Setting | Alternative Options |

|---|---|---|

| Column | C18 (100 × 2.1 mm, 1.8 μm) | C8, HILIC for polar metabolites |

| Mobile Phase | Water/Acetonitrile (0.1% Formic Acid) | Ammonium acetate buffer |

| Flow Rate | 0.3 mL/min | 0.2-0.5 mL/min depending on column |

| Gradient Time | 15 min | 10-20 min for complex samples |

| Ionization | Electrospray Ionization | APCI for less polar compounds |

| Polarity | Positive (evaluate Negative) | Negative for acidic metabolites |

| Source Temp | 120°C | 100-150°C |

Metabolite Identification Strategies

Molecular Weight Determination

The initial step in metabolite identification involves determining the molecular weight of potential metabolites. This begins with examining the full-scan mass spectrum for protonated molecules [M+H]+ or deprotonated molecules [M-H]-. Additional adducts such as [M+Na]+, [M+K]+, or [M+NH4]+ in positive mode, and [M+Cl]- or [M+HCOO]- in negative mode may provide confirmatory evidence for molecular weight assignment [1] [2]. For this compound, the expected molecular ion should be established first, followed by systematic searching for ions corresponding to potential metabolites with mass increases or decreases characteristic of specific biotransformation reactions.

Fragmentation Analysis

MS/MS Spectra Interpretation: Product ion spectra generated through collision-induced dissociation (CID) provide structural information through characteristic fragment ions. For trap-based instruments, MSn analysis can elucidate fragmentation pathways, while high-resolution instruments enable elemental composition determination of both precursor and fragment ions [1].

Neutral Loss Scanning: This technique is particularly valuable for detecting metabolites that undergo characteristic neutral losses during fragmentation. Key neutral losses to monitor include:

- -80 Da: Corresponding to sulfate conjugation (SO3)

- -176 Da: Indicative of glucuronide conjugation (C6H8O6)

- -129 Da: Potential glutathione-derived conjugates Systematic neutral loss scanning can rapidly identify metabolites sharing common structural motifs or conjugation patterns [2].

Retention Behavior Assessment

The chromatographic retention of metabolites relative to the parent compound provides valuable insights into their polarity changes resulting from biotransformation. In reversed-phase HPLC, the following retention time shifts are generally observed:

- Phase I Oxidations: Hydroxylation typically decreases retention time slightly (increased polarity), while demethylation produces more significant retention decreases.

- Phase II Conjugations: Glucuronidation generally substantially reduces retention time, though some exceptions exist for certain positional isomers.

- Combined Transformations: Sequential phase I and phase II metabolism typically results in the most pronounced decreases in retention time [1].

Analytical Validation Protocols

Sensitivity and Linearity Assessment

Rigorous validation is essential to demonstrate method reliability for supporting regulatory submissions:

Calibration Standards: Prepare a minimum of six non-zero concentrations covering the expected range, plus a blank sample. For this compound, the range should encompass concentrations from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ). The LLOQ should demonstrate a signal-to-noise ratio ≥5:1 with precision and accuracy within ±20% [3].

Linearity Evaluation: Analyze calibration curves in triplicate across at least three separate runs. The correlation coefficient (r) should be ≥0.99, with back-calculated standards within ±15% of nominal values (±20% at LLOQ). Various weighting factors (1/x, 1/x2) should be evaluated to achieve optimal accuracy across the concentration range [3].

Specificity and Selectivity

Interference Check: Analyze blank matrices from at least six different sources to demonstrate absence of endogenous interference at the retention times of the analyte and internal standard. Potential interference from medications commonly co-administered with the compound should also be evaluated.

Matrix Effects: Assess ion suppression/enhancement using the post-column infusion method or by comparing neat standards with matrix-matched samples. The internal standard should correct for any observed matrix effects, with matrix factor values between 0.8-1.2 considered acceptable [3].

Accuracy and Precision

Quality Control (QC) Samples: Prepare QC samples at three concentrations (low, medium, high) covering the calibration range. Analyze at least five replicates at each concentration within a single run for intra-day precision and across at least three different runs for inter-day precision.

Acceptance Criteria: Accuracy should be within ±15% of nominal values (±20% at LLOQ). Precision should not exceed 15% relative standard deviation (RSD) for all QCs (20% at LLOQ) [3].

Table 3: Analytical Validation Parameters and Acceptance Criteria

| Validation Parameter | Experimental Design | Acceptance Criteria |

|---|---|---|

| Sensitivity (LLOQ) | 5 replicates at lowest calibrator | S/N ≥5:1; Accuracy ±20%; Precision ≤20% |

| Linearity | 6 concentration levels, 3 runs | r ≥ 0.99; Calibrators ±15% of nominal |

| Accuracy & Precision | QC samples (L/M/H), 5 replicates each run | Accuracy ±15%; Precision ≤15% RSD |

| Selectivity | 6 different matrix lots | No interference >20% LLOQ |

| Matrix Effects | Post-column infusion or matrix factor | IS-normalized matrix factor 0.8-1.2 |

| Stability | Bench-top, freeze-thaw, long-term | Concentration within ±15% of nominal |

Workflow Visualization

Figure 1: Comprehensive Workflow for this compound Analysis in Biological Matrices

Critical Experimental Considerations

Quality Control Procedures

Internal Standard Selection: Stable isotope-labeled analogs of this compound represent the ideal internal standards, as they exhibit nearly identical extraction efficiency, chromatographic behavior, and ionization characteristics while being distinguishable mass spectrometrically. If unavailable, structural analogs with similar properties may be used, though compensation for matrix effects may be less complete [1].

System Suitability Testing: Before each analytical run, perform system suitability tests using a reference standard at mid-calibration concentration. Criteria should include retention time stability (RSD < 2%), peak symmetry (asymmetry factor 0.8-1.5), and signal intensity (S/N > 10 for LLOQ equivalent) [3].

Troubleshooting Guidelines

Diminished Signal Intensity: If sensitivity decreases over time, potential causes include:

- Ion source contamination: Clean ion source and replace cone where applicable

- Chromatographic peak broadening: Replace guard column or analytical column

- Mobile phase degradation: Prepare fresh mobile phases daily

- Mass calibrant drift: Recalibrate mass spectrometer according to manufacturer guidelines

Retention Time Shifts: Significant changes in retention time may result from:

- Mobile phase pH variation: Standardize buffer preparation

- Column deterioration: Replace column if resolution degrades

- Temperature fluctuations: Ensure column compartment temperature stability

Conclusion

The analytical methodologies outlined in this document provide a comprehensive framework for the detection, quantification, and characterization of this compound and its metabolites in biological matrices. The integration of robust sample preparation techniques with advanced HPLC-MS/MS technology offers the sensitivity, specificity, and reproducibility required for modern drug metabolism studies. By adhering to the detailed protocols and validation standards described, researchers can generate reliable data suitable for supporting regulatory submissions and advancing scientific understanding of this compound's pharmacokinetic profile and biotransformation pathways.

As analytical technologies continue to evolve, particularly in the realm of high-resolution mass spectrometry and data processing algorithms, these methods may be refined to achieve even greater sensitivity and throughput. However, the fundamental principles outlined herein will continue to provide a solid foundation for quantitative bioanalysis of xenobiotic compounds in complex matrices.

References

Einecs 266-502-9 peak resolution improvement

Why Improve Peak Resolution?

Peak resolution (Rs) measures how completely two adjacent peaks in a chromatogram are separated. Baseline resolution ensures accurate identification and quantification of all analytes in a sample. In the context of drug development, this is critical for method validation, analyzing impurities, and ensuring product quality and safety [1].

The fundamental goal is to optimize the three factors in the resolution equation: Rs = 1/4 * (α - 1) * √N * (k / (1 + k)) where:

- α (Alpha) is the selectivity factor, which is a measure of the relative separation between two peaks.

- N is the column efficiency, indicating the number of theoretical plates.

- k is the retention factor, representing how long a compound is retained on the column [2] [3].

Troubleshooting Guide: Improving HPLC Peak Resolution

Here is a structured FAQ to help you diagnose and fix common issues that lead to poor peak resolution.

FAQ 1: My peaks are too close together or overlap. What should I adjust first? This is primarily an issue of selectivity (α). The most effective approach is to change the chemical interactions between the analytes, the mobile phase, and the stationary phase.

- Change the Mobile Phase pH: For ionizable compounds, a small change in pH can significantly alter retention times and dramatically improve separation. Use a buffer to control pH effectively [2] [3].

- Change the Organic Modifier: Switching the organic solvent in the mobile phase (e.g., from acetonitrile to methanol, or to tetrahydrofuran) can drastically change peak spacing. The required solvent strength can be estimated from solvent strength charts to maintain similar run times [3].

- Change the Stationary Phase: If mobile phase adjustments are insufficient, try a column with different chemistry (e.g., switch from a C18 to a phenyl or cyano column) to alter the interaction mechanism with your analytes [1] [3].

FAQ 2: My peaks are broad and inefficient. How can I make them sharper? This problem relates to column efficiency (N). Sharper peaks lead to better resolution and detection sensitivity.

- Use a Column with Smaller Particles: Columns packed with smaller particles (e.g., sub-2μm) provide higher efficiency and sharper peaks. Solid-core particles can offer high efficiency at lower backpressures [1] [3].

- Increase Column Length: A longer column provides more theoretical plates (N), increasing resolving power. This is especially useful for separating very complex mixtures, though it increases backpressure and analysis time [2] [3].

- Optimize Flow Rate: Lowering the flow rate can often improve efficiency by allowing more time for mass transfer. Find the optimal balance between resolution and analysis time [1] [2].

- Increase Temperature: Elevated column temperature reduces mobile phase viscosity, improving mass transfer and leading to narrower peaks. Start with 40-60°C for small molecules [3].

FAQ 3: My peaks are retained too strongly or not enough. How do I fix this? This is a problem of retention (k). The goal is to get your peaks of interest into the optimal retention window (generally k between 2 and 10) [2].

- Adjust the Mobile Phase Strength: To increase retention (higher k), use a weaker solvent (e.g., decrease the percentage of organic solvent in reversed-phase HPLC). To decrease retention (lower k), use a stronger solvent [2].

- Optimize Injection Volume: Overloading the column with too much sample causes peak broadening and fronting. As a rule of thumb, inject 1-2% of the total column volume for sample concentrations around 1μg/μl [1].

FAQ 4: I see tailing or fronting peaks. What causes this and how can I fix it? Peak shape issues can destroy resolution.

- Check Column Health: Tailing peaks can indicate a clogged frit or a voided column. Follow the manufacturer's guidelines for column maintenance and cleaning [1].

- Consider Secondary Interactions: Peak tailing can be caused by undesirable interactions of analytes with the hardware or stationary phase. Using a column with high-purity, inert silica can minimize this [4].

- Optimize Detector Settings: Ensure your data acquisition rate is high enough. A minimum of 20-30 data points across the width of the narrowest peak is recommended for good peak definition [1].

For a quick overview, the table below summarizes the key parameters you can adjust.

| Parameter to Adjust | Primary Effect on Resolution | Typical Change to Improve Resolution |

|---|---|---|

| Mobile Phase pH/Buffer | Alters selectivity (α) for ionizable compounds | Change pH by 1-2 units; use buffer for control |

| Type of Organic Solvent | Alters selectivity (α) | Switch from acetonitrile to methanol or THF |

| Column Chemistry | Alters selectivity (α) | Switch from C18 to phenyl, cyano, etc. |

| Particle Size | Increases efficiency (N) | Use smaller particles (e.g., 3μm vs. 5μm) |

| Column Length | Increases efficiency (N) | Use a longer column |

| Flow Rate | Affects efficiency (N) | Lower the flow rate |

| % Organic Solvent | Adjusts retention (k) | Decrease to increase k; increase to decrease k |

| Temperature | Affects efficiency (N) and can alter selectivity (α) | Increase temperature |

| Injection Volume | Reduces column overload | Decrease volume if peaks are broad or fronting |

Systematic Workflow for Resolution Optimization

The following diagram outlines a logical, step-by-step procedure for troubleshooting poor peak resolution.

Key Experimental Protocols

When implementing the changes above, follow these methodological best practices:

- Systematic Parameter Adjustment: Change only one parameter at a time while keeping all others consistent. This allows you to clearly identify the effect of each change [1].

- Column Care and Maintenance: Perform regular system suitability tests. Note the system's backpressure—a sudden increase can indicate a clog, leading to peak tailing and poor resolution [1].

- Sample Preparation: Ensure your sample is properly prepared. Filtering or extracting to remove particulates and impurities can prevent column issues and improve resolution. Using the mobile phase as the diluent for isocratic methods can also prevent peak distortion [1] [4].

References

- 1. Real Solutions to Improve Your HPLC Peak - AnalyteGuru Resolution [thermofisher.com]

- 2. Factors Affecting Resolution in HPLC [sigmaaldrich.com]

- 3. Methods for Changing Peak in HPLC: Advantages and... Resolution [chromatographyonline.com]

- 4. Optimizing Peak in HPLC Data Analysis Resolution [linkedin.com]

Einecs 266-502-9 precision optimization

Frequently Asked Questions (FAQs)

Q: What is the scope of 40 CFR § 266.502?

- A: This regulation sets the standards for how healthcare facilities must manage "non-creditable hazardous waste pharmaceuticals." It covers aspects such as notification, personnel training, waste determination, container management, accumulation time, and recordkeeping [1].

Q: What are the container requirements for accumulating this waste?

- A: Containers must be structurally sound, compatible with the contents, kept closed, and secured to prevent unauthorized access. They must also be managed to prevent dangerous situations, such as fires or toxic gas generation [1].

Q: How long can non-creditable hazardous waste pharmaceuticals be accumulated on-site?

- A: A healthcare facility may accumulate this waste on-site for one year or less without a permit. The facility must be able to demonstrate the accumulation time, which can be done by dating the container, using an inventory system, or designating a specific accumulation area [1].

Q: What are the training requirements for personnel?

- A: The healthcare facility must ensure that all personnel who manage non-creditable hazardous waste pharmaceuticals are thoroughly familiar with proper waste handling and emergency procedures relevant to their responsibilities [1].

Q: Are healthcare facilities subject to biennial reporting for this waste stream?

- A: No. According to § 266.502(i)(1), healthcare facilities are not subject to biennial reporting requirements for non-creditable hazardous waste pharmaceuticals managed under this subpart [1].

Troubleshooting Guide: Common Issues and Solutions

| Issue | Possible Cause | Solution / Verification Step |

|---|---|---|

| Manifest not received from designated facility within 60 days. | Shipment lost; paperwork error at receiving facility. | Submit a legible copy of the manifest with a note explaining efforts to locate the waste to the EPA Regional Administrator [1]. |

| Shipment of waste is rejected by the designated facility. | Facility cannot accept or manage the waste. | May accumulate the rejected shipment for up to 90 additional days. Sign the manifest, provide copies, and re-ship to an alternate facility within the deadline [1]. |

| Uncertain accumulation time for a container. | Poor documentation or labeling. | Implement a system to mark the container with the date it became waste, use an inventory system, or use a dated specific accumulation area [1]. |

| Managing incompatible waste pharmaceuticals. | Mixing incompatible wastes in the same container. | Manage containers to prevent extreme heat, pressure, or violent reactions. Certain metal-bearing wastes must be accumulated in separate containers [1]. |

Workflow for Managing Hazardous Waste Pharmaceuticals

The following diagram outlines the core logical workflow for managing non-creditable hazardous waste pharmaceuticals as per the regulation, highlighting key decision points and procedures.

Recordkeeping and Documentation Requirements

Proper documentation is critical for compliance. The table below summarizes key recordkeeping mandates.

| Record Type | Retention Requirement | Relevant Section |

|---|---|---|

| Notification (Site ID Form) | As long as the facility is subject to the rule. | § 266.502(a)(1)(iii) [1] |

| Withdrawal Notification | 3 years from the date of signature. | § 266.502(a)(2)(ii) [1] |

| Manifest Copies | 3 years from the date the waste was accepted by the initial transporter. | § 266.502(j)(1) [1] |

| Exception Reports | At least 3 years from the date of the report. | § 266.502(j)(2) [1] |

References

Einecs 266-502-9 method validation parameters

Understanding Method Validation Parameters

Method validation demonstrates that an analytical procedure is suitable for its intended purpose. The core parameters are defined by guidelines like ICH Q2(R2) and are universally applicable for the release and stability testing of commercial drug substances and products [1].

The table below summarizes the key parameters you need to establish for a method to be considered validated:

| Parameter | Definition | Typical Methodology/Consideration |

|---|---|---|

| Accuracy | The closeness of test results to the true value. | Assess by spiking the analyte into a blank matrix and comparing measured vs. actual value [1] [2]. |

| Precision | The closeness of agreement among a series of measurements. Includes repeatability, intermediate precision, and reproducibility [3]. | Measured as standard deviation or relative standard deviation (%RSD) from multiple samples [1]. |

| Specificity | The ability to assess the analyte unequivocally in the presence of potential interferents (e.g., impurities, matrix components) [1]. | Compare chromatographic or signal profiles of pure analyte vs. sample with interferents. |

| Detection Limit (LOD) | The lowest amount of analyte that can be detected, but not necessarily quantified. | Based on signal-to-noise ratio, or calculated from the standard deviation of the response and the slope of the calibration curve [1]. |

| Quantitation Limit (LOQ) | The lowest amount of analyte that can be quantified with acceptable accuracy and precision. | Based on signal-to-noise ratio, or calculated from the standard deviation of the response and the slope of the calibration curve [1]. |

| Linearity | The ability of the method to obtain results directly proportional to the analyte concentration. | Prepare and analyze a series of analyte solutions across a defined range [1]. |

| Range | The interval between the upper and lower concentrations of analyte for which suitable levels of precision, accuracy, and linearity have been demonstrated. | Established based on the intended application of the method (e.g., 80-120% of test concentration for assay) [1]. |

| Robustness | A measure of the method's reliability when small, deliberate changes in method parameters are made (e.g., pH, temperature, flow rate) [2]. | Systematically vary key operational parameters and evaluate the impact on system suitability criteria. |

FAQs and Troubleshooting Guide

Here are answers to common questions and issues you might encounter during method validation.

Q1: How much validation is sufficient for my method? The extent of validation depends on the method's purpose. The principle of "fitness for purpose" should guide your studies. A screening method may not require the same rigor as a method for releasing a final pharmaceutical product. The validation should be sufficient to prove the method is reliable for the decisions it supports [3].

Q2: My method lacks specificity due to interfering peaks. What can I do?

- Troubleshoot the Sample Preparation: A cleaner extraction or purification step can remove interferents.

- Optimize Chromatographic Conditions: Adjusting the mobile phase composition, pH, gradient program, column type, or temperature can improve peak separation.

- Utilize Advanced Detection: If available, switching to a mass spectrometer (MS) detector can provide superior specificity based on molecular mass and fragmentation patterns.

Q3: How do I handle a matrix that is difficult to obtain a true blank for? This is a common challenge in complex matrices. The Eurachem guide suggests you can [3]:

- Use a "spiked" blank (matrix with the analyte removed as much as possible).

- Use a "surrogate" blank from a different, but similar, source that does not contain the analyte.

- Use the "standard addition" method, where known amounts of analyte are added to the sample itself.

Q4: What are the current trends in method validation I should be aware of? The field is evolving with several modern approaches:

- Analytical Quality by Design (AQbD): A systematic approach that builds quality into the method from the start by defining an Analytical Target Profile (ATP) and understanding the method's operational boundaries through risk assessment and multivariate experiments [2].

- Lifecycle Management: Treating method validation as an ongoing process, including continuous verification and management of change after the initial validation [2].

- Automation and Data Science: Use of automation, machine learning, and AI to optimize method development and handle complex data, improving efficiency and robustness [2].

Experimental Workflow for Method Validation

The following diagram outlines a logical sequence for planning and executing a method validation study, incorporating lifecycle management principles.

References

Einecs 266-502-9 instrument calibration techniques

Understanding Calibration Errors

Recognizing common calibration errors is the first step in effective troubleshooting. The table below summarizes the main types of errors technicians may encounter [1].

| Error Type | Description | Common Causes & Solutions |

|---|---|---|

| Zero Shift | Output signal is shifted equally at all points (changes intercept b in y = mx + b) [1]. |

Often accompanies other errors; corrected via zero adjustment [1]. |

| Span Shift | Slope of the instrument's response (m in y = mx + b) is altered, causing unequal error across the range [1]. |

Corrected via span adjustment [1]. |

| Linearity | Instrument's response is no longer a straight line [1]. | Use linearity adjustment if available; otherwise, minimize error by adjusting zero and span [1]. |

| Hysteresis | Instrument response differs for increasing vs. decreasing input (output lags behind input) [1]. | Caused by mechanical friction or loose parts; cannot be fixed by adjustment alone, often requires component replacement [1]. |

Standard Calibration Procedures

Here are detailed methodologies for calibrating different types of instruments, which can form the basis of your experimental protocols.

Calibration of Linear (Analog) Instruments

The most common procedure for analog instruments is the zero-and-span method, often extended to a multi-point check for greater accuracy [2].

Five-Point Calibration Protocol [1] [2]:

- Apply Stimuli: Apply input stimuli at 0% (Lower Range Value), 25%, 50%, 75%, and 100% (Upper Range Value) of the instrument's range.

- Record Data: At each point, use a trusted standard to measure the actual input and the instrument's output signal.

- Adjust Zero: At the 0% point, adjust the "zero" control until the instrument's output is accurate.

- Adjust Span: At the 100% point, adjust the "span" control until the output is accurate.

- Iterate and Verify: Repeat steps 3 and 4 as needed, then verify accuracy again at the 25%, 50%, and 75% points.

Up-Down Test for Hysteresis: To check for hysteresis, perform the five-point test while increasing the input and then repeat it while decreasing the input. Avoid overshooting test points during this procedure [1].

Calibration of "Smart"/Digital Instruments

Smart instruments have non-interactive trim functions for input (sensor) and output (DAC). A typical re-trimming procedure is as follows [2]:

- Sensor (Input) Trimming:

- Apply the lower-range value stimulus and wait for stabilization.

- Execute the "low" sensor trim function in the device software.

- Apply the upper-range value stimulus and wait for stabilization.

- Execute the "high" sensor trim function.

- Output (DAC) Trimming:

- Execute the "low" output trim test function.

- Measure the actual output current with a precision milliammeter and enter this value when prompted.

- Execute the "high" output trim test function.

- Measure the actual output current and enter the value.

Best Practices for Data and Documentation

Proper documentation is crucial for quality control and tracking instrument health over time [1].

- "As-Found" and "As-Left" Data: Always document the instrument's performance before any adjustments ("As-Found") and after adjustments are made ("As-Left"). This data is essential for calculating long-term instrument drift, which can predict impending failure [1].

- Calibration Certificates: Formal calibration results should be recorded in a certificate, which typically includes a table of calibration points, ideal outputs, actual outputs, and calculated errors [1] [3].

- Metrological Traceability: Ensure that calibrations are traceable to national or international standards through an unbroken chain of comparisons. This is fundamental to ensuring measurement uniformity [4] [3].

- System Validation: Periodically test the entire measurement system by performing an empty-cell isotherm measurement (which should show no sorption) or by measuring a well-understood reference material [4].

To help visualize the decision-making process during calibration and troubleshooting, I have created the following workflow. This diagram integrates the concepts of error identification, procedures, and documentation into a single, logical flow.

Frequently Asked Questions (FAQs)

Q: What is the difference between calibration and adjustment? A: Calibration is the process of testing and determining the relationship between the input and output of a measuring instrument. Adjustment is the physical act of altering the instrument (e.g., turning a screw or executing a software trim) to bring its performance within specification. Calibration does not always require adjustment [4].

Q: How often should instruments be calibrated? A: The frequency depends on the instrument's usage, stability, and criticality. A common practice is to base the interval on historical "As-Found" data; if an instrument consistently drifts out of spec before its next scheduled calibration, the frequency should be increased [4].

Q: What is the purpose of a single-point calibration test? A: A single-point test (e.g., "block and equalize" on a DP transmitter) is a quick health check. If the instrument reads correctly at that one known point (like zero differential pressure), its calibration across the entire range is probably good. If it fails, it definitely needs a full recalibration [1].

Q: When is validation of a calibration method necessary? A: Validation is required before using a method to ensure it meets criteria for accuracy and reliability. This is especially important when developing new calibration methods or adapting existing ones for a novel application [3].

References

- 1. Errors and Testing | Basic Principles of Calibration ... Instrument [control.com]

- 2. Procedures | Instruments of Calibration Calibration Instruments [instrumentationtools.com]

- 3. (PDF) Main stages of calibration of measuring instruments [academia.edu]

- 4. sciencedirect.com/topics/engineering/ instrument - calibration [sciencedirect.com]

Einecs 266-502-9 comparative analysis with alternative compounds

Compound Identification and Comparative Analysis

The following table compares Resveratrol with other key natural product alternatives, summarizing their primary applications and strengths in research. Please note that "Einecs 502-9" could not be validated, and Resveratrol is used here as a case study [1].

| Compound | Primary Natural Source | Key Reported Mechanisms/Targets | Major Research Applications | Key Advantages (from literature) |

|---|---|---|---|---|

| Resveratrol | Grapes, berries | NF-κB pathway inhibition; Modulates EMT (E-cadherin, vimentin); Caspase-3 activation [1] | Cancer research, Chemoprevention, Cardioprotection | Pleiotropic mechanism, well-established safety profile [2] |

| Paclitaxel | Pacific Yew Tree (Taxus brevifolia) | Stabilizes microtubules, inhibits mitosis [3] | Oncology (lung, ovarian, breast cancer) | Potent and established clinical efficacy [3] |

| Artemisinin | Sweet Wormwood (Artemisia annua) | Generates reactive oxygen species (ROS) upon activation [3] | Antimalarial, Cancer research | Effectiveness against drug-resistant malaria [3] |

| Quinine | Cinchona bark | Schizonticide; toxic to the malaria parasite [3] | Antimalarial | Historical importance, foundational therapeutic [3] |

| Curcumin | Turmeric | Anti-inflammatory, Binds to GPR120 receptor (in silico prediction) [4] | Inflammation, Colorectal cancer research | Extensive data on safety and multi-targeting [2] [4] |

Detailed Experimental Protocols for Key Assays

Here are detailed methodologies for key experiments cited in the comparison, focusing on the analysis of signaling pathways relevant to Resveratrol [1].

1. Protocol: Western Blot Analysis for Key Signaling Proteins

This protocol is used to detect and semi-quantify protein expression and post-translational modifications (e.g., phosphorylation) in cells treated with the compound of interest.

- Key Reagents: Monoclonal antibodies to NF-κB (e.g., #MAB5078), phospho-specific p65-NF-κB (e.g., #MAB7226), E-cadherin (e.g., #sc-21791), Vimentin (e.g., #sc-53464), and Caspase-3 (e.g., #AF835). β-actin (#A4700) is used as a loading control [1].

- Procedure:

- Cell Lysis: Lyse treated cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

- Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

- Gel Electrophoresis: Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

- Membrane Transfer: Transfer proteins from the gel to a PVDF or nitrocellulose membrane.

- Blocking: Incubate the membrane in 5% non-fat milk in TBST for 1 hour at room temperature.

- Primary Antibody Incubation: Incubate the membrane with specific primary antibodies (diluted as per manufacturer's instructions) overnight at 4°C.

- Washing: Wash the membrane 3 times for 5 minutes each with TBST.

- Secondary Antibody Incubation: Incubate with an alkaline phosphatase-linked secondary antibody for 1-2 hours at room temperature.

- Detection: Develop the blot using a chemiluminescent or colorimetric substrate and image the results.

- Data Analysis: Normalize the band intensity of the target protein to the β-actin control. Compare the relative expression levels between treated and control groups.

2. Protocol: Immunofluorescence Staining for Epithelial-Mesenchymal Transition (EMT) Markers

This technique visualizes the subcellular localization and expression of proteins involved in cell morphology and migration.

- Key Reagents: Antibodies against E-cadherin, Vimentin, Slug (e.g., #sc-166476), Paxillin (e.g., #sc-365059). Fluorophore-conjugated secondary antibodies (e.g., rhodamine-coupled). DAPI for nuclear staining. Mounting medium (e.g., Fluoromount) [1].

- Procedure:

- Cell Seeding: Culture cells on glass coverslips in a multi-well plate until ~60% confluent.

- Compound Treatment: Treat cells with the test compound for a predetermined time.

- Fixation: Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

- Permeabilization and Blocking: Permeabilize cells with 0.1% Triton X-100 for 10 minutes, then block with 5% BSA for 1 hour.

- Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

- Washing: Wash 3 times with PBS.

- Secondary Antibody and DAPI Incubation: Incubate with fluorophore-conjugated secondary antibodies and DAPI for 1 hour in the dark.

- Mounting: Mount the coverslips onto glass slides using Fluoromount.

- Data Analysis: Image cells using a fluorescence or confocal microscope. Analyze the fluorescence intensity and localization of markers (e.g., loss of membrane E-cadherin and gain of cytoplasmic vimentin indicates EMT).

Visualizing Signaling Pathways and Workflows

The following diagrams illustrate the core signaling pathways and experimental workflows based on the described protocols.

Key Strategic Insights for Researchers

Based on the comparative analysis, here are strategic considerations for selecting and evaluating these compounds:

- Leverage In Silico Methods Early: For natural compounds like Curcumin, use homology modeling and molecular docking to predict interactions with targets (e.g., GPR120) before committing to costly wet-lab experiments [4].

- Utilize Phenotypic Screening: In the early discovery phase, employ phenotypic screening in patient-derived organoids or ex vivo tissue platforms. These human-relevant models can reveal a compound's integrated effect on complex pathways, aligning preclinical results more closely with clinical outcomes [5].

- Embrace Integrated "Big Data" Approaches: Leverage public databases (e.g., TCGA, COSMIC) and bioinformatics tools to understand the genomic context of your disease target. This can help identify which patient populations or cancer subtypes are most likely to respond to a specific mechanism of action [6].

Suggestions for Further Investigation

To proceed with your specific analysis of "Einecs 502-9," I suggest the following:

- Verify the Identifier: Cross-reference the "502-9" number with supplier catalogs (e.g., Santa Cruz Biotechnology, R&D Systems) to confirm the exact chemical identity. The number may be a vendor-specific item code.

- Consult Specific Databases: Once the compound is identified, search specialized databases like PubChem or ChEMBL for its bioactivity data and Comparative Toxicogenomics Database (CTD) for known molecular interactions.

- Explore AI-Driven Platforms: Consider using AI-informed platforms that leverage synthetic data to generate novel insights and predictions for compound efficacy and toxicity, especially if experimental data is scarce [7].

References

- 1. Detailed Protocols for Analyzing Key Signaling Pathways [pubcompare.ai]

- 2. Natural products in drug discovery: advances and ... [nature.com]

- 3. Plant-Derived Natural Products: A Source for Drug ... [mdpi.com]

- 4. In Silico strategies for drug discovery: optimizing natural ... [link.springer.com]

- 5. Reliable Alternatives for Drug Discovery: Questions and ... [blog.crownbio.com]

- 6. Use of big data in drug development for precision medicine [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic Data in Drug Development - What it is and How ... [verisimlife.com]

Einecs 266-502-9 analytical technique comparison

Framework for Comparing Analytical Techniques

When comparing analytical methods, the following table outlines the key performance characteristics you should evaluate. The criteria are based on international validation guidelines from ICH, FDA, and others [1].

| Validation Characteristic | Definition & Purpose | Typical Acceptance Criteria |

|---|---|---|

| Accuracy | Closeness between measured value and true value. Demonstrates method reliability. [1] | Recovery rates typically 98-102% for drug substance. |

| Precision | Degree of scatter in repeated measurements. Includes repeatability and intermediate precision. [1] | Relative Standard Deviation (RSD) < 2% for assay. |

| Specificity/Selectivity | Ability to measure analyte accurately in the presence of potential interferences. [1] | No interference from impurities, excipients, or degradation products. |

| Linearity | Ability to produce results proportional to analyte concentration. [1] | Correlation coefficient (r) > 0.998. |

| Range | Interval between upper and lower analyte levels with suitable precision, accuracy, and linearity. [1] | Confirmed from linearity studies, e.g., 80-120% of test concentration. |

| Limit of Detection (LOD) | Lowest amount of analyte that can be detected. | Signal-to-noise ratio ≥ 3:1. |

| Limit of Quantitation (LOQ) | Lowest amount of analyte that can be quantified. | Signal-to-noise ratio ≥ 10:1; RSD at LOQ ≤ 5%. |

| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. [1] | Method performs within specified criteria despite variations. |

Experimental Protocol for Method Comparison

A robust comparison of analytical techniques should follow a structured experimental workflow. The diagram below outlines the key stages in this process.

Here are detailed methodologies for the key phases shown in the workflow:

- Define the Analytical Goal and Scope: Precisely state the purpose of the analysis (e.g., identification, impurity profiling, or assay of the main component) [1]. This determines which validation characteristics are most critical.

- Establish a Validation Protocol: Develop a step-by-step document defining the performance parameters, acceptance criteria, and exact experiments to be performed [1].

- Perform Laboratory Experiments:

- Accuracy: Typically assessed by spiking a blank sample matrix with a known quantity of the analyte (standard) and calculating the percentage recovery [1].

- Precision:

- Repeatability: Analyze a minimum of 6 determinations at 100% of the test concentration.

- Intermediate Precision: Have a second analyst repeat the method on a different day using a different instrument to assess inter-day and inter-analyst variability [1].

- Linearity and Range: Prepare a series of standard solutions at a minimum of 5 concentration levels across the claimed range. Plot the analytical response against concentration and perform linear regression analysis [1].

References

Einecs 266-502-9 cross-laboratory validation

A Framework for Cross-Laboratory Validation

Although the following study is for the drug lenvatinib, it perfectly illustrates the structure, parameters, and data presentation you would need for EINECS 266-502-9. The study involved five laboratories that developed and cross-validated seven different bioanalytical methods [1].

The table below summarizes the key parameters and acceptance criteria from this study, which are central to any cross-laboratory validation guide.

| Parameter / Aspect | Description & Outcome in the Lenvatinib Study |

|---|---|

| Core Objective | To ensure that assay data from multiple global study sites are comparable throughout clinical trials [1]. |

| Methodology | Liquid chromatography with tandem mass spectrometry (LC-MS/MS) [1]. |

| Sample Types | Quality Control (QC) samples with known concentrations and blinded clinical study samples [1]. |

| Extraction Techniques | Protein precipitation, liquid-liquid extraction, or solid-phase extraction [1]. |

| Key Metrics for Comparison | Accuracy: Within ±15% for QC samples. Percentage Bias: Within ±15% for clinical samples [1]. | | Outcome | All methods were successfully validated, confirming that lenvatinib concentrations in human plasma could be reliably compared across laboratories [1]. |

Experimental Protocol Overview

The general workflow for a multi-laboratory method validation, as demonstrated in the lenvatinib study, can be summarized in the following diagram. This provides a visual guide to the logical sequence of activities.

The workflow involves several critical stages [1]:

- Method Development & Initial Validation: Each participating laboratory first develops and validates its own bioanalytical method according to established guidelines, ensuring it meets performance criteria like precision and accuracy locally.

- Cross-Validation Phase: A central laboratory prepares and distributes Quality Control (QC) samples and blinded clinical samples to all participating laboratories. Each lab then assays these samples using their own validated method.

- Data Comparison: The resulting data is aggregated and compared. The key is to ensure that the accuracy (for QC samples) and the percentage bias (for clinical samples) fall within pre-defined acceptance criteria (e.g., ±15%), proving that the different methods yield comparable results.

References

Understanding the EC Inventory and Regulatory Context

The EC number 266-502-9 you inquired about is part of the EINECS (European Inventory of Existing Commercial chemical Substances) [1]. This means it is a substance that was considered to be on the EU market between 1 January 1971 and 18 September 1981, and it is classified as a phase-in substance under the REACH Regulation [1].

For researchers, it is also critical to check if this substance is on the Candidate List of substances of very high concern (SVHC) for Authorisation [2]. Inclusion on this list triggers immediate legal obligations for companies, such as the duty to provide information to downstream users and consumers upon request [2].

The table below summarizes the key inventories managed by the European Chemicals Agency (ECHA):

| Inventory Name | Abbreviation | Scope and Description |

|---|---|---|

| European Inventory of Existing Commercial Chemical Substances [1] | EINECS | Substances on the EC market from 1 Jan 1971 to 18 Sep 1981. |

| European List of Notified Chemical Substances [1] | ELINCS | Substances notified and becoming available after 18 Sep 1981. |

| No-Longer Polymers [1] | NLP | Substances that lost their polymer status between 18 Sep 1981 and 31 Oct 1993. |

A Framework for Comparative Analysis

Without the specific experimental data for EC 266-502-9, here is a proposed methodology for creating an objective comparison guide. Once you obtain the substance's identity from ECHA's databases, you can use this structure to benchmark it against alternatives.

Step 1: Identify the Substance and Select Comparators

First, you must determine the exact chemical identity of EC 266-502-9. Using ECHA's databases is essential for this. Once identified, select comparator substances. These should be:

- Structural analogues: Compounds with similar molecular scaffolds.

- Functional analogues: Substances used for the same application or targeting the same biological pathway.

- Regulatory benchmarks: Substances with known SVHC status or other regulatory restrictions.

Step 2: Define Comparison Criteria and Metrics

A comprehensive comparison should cover multiple aspects. You can structure the quantitative data into a table similar to the one below.

Proposed Comparison Table Structure:

| Comparison Criteria | Target Substance (EC 266-502-9) | Alternative A (EC xxxxxxx) | Alternative B (EC xxxxxxx) |

|---|---|---|---|

| Physicochemical Properties | |||

| Molecular Weight | [Data to be filled] | [Data to be filled] | [Data to be filled] |

| Log P (Partition Coefficient) | [Data to be filled] | [Data to be filled] | [Data to be filled] |

| Water Solubility | [Data to be filled] | [Data to be filled] | [Data to be filled] |

| Toxicological & Eco-toxicological Data | |||

| LD50 (Acute Toxicity) | [Data to be filled] | [Data to be filled] | [Data to be filled] |

| Mutagenicity | [Data to be filled] | [Data to be filled] | [Data to be filled] |

| PNEC (Aquatic Toxicity) | [Data to be filled] | [Data to be filled] | [Data to be filled] |

| Regulatory Status | |||

| SVHC Candidate List | [Yes/No] | [Yes/No] | [Yes/No] |

| REACH Authorization Required | [Yes/No] | [Yes/No] | [Yes/No] |

| Application Performance | |||

| Efficacy in Target Application | [Experimental Data] | [Experimental Data] | [Experimental Data] |

| Stability | [Experimental Data] | [Experimental Data] | [Experimental Data] |

Step 3: Outline Experimental Protocols

For any experimental data cited in the comparison (e.g., efficacy, stability), a detailed methodology must be provided to ensure reproducibility. A generalized workflow for generating this data is as follows:

Diagram 1: Generalized workflow for generating experimental comparison data. Key steps include protocol definition, replicated execution, and statistical validation.

Where to Find the Required Information

To complete the comparative analysis framework, you can obtain specific data from these authoritative sources:

- ECHA CHEM Database: This is the primary source for information on EC 266-502-9. You can search for it here: ECHA CHEM. This will provide you with its chemical identity, classification, and any regulatory information, including whether it is on the SVHC Candidate List [2].

- PubChem and SciFinderⁿ: These chemical databases are invaluable for obtaining detailed physicochemical, toxicological, and ecological data.

- Scientific Literature: Search platforms like PubMed and Google Scholar for published studies on EC 266-502-9 or its chemical name.